molecular formula C9H13N3 B1492969 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1228600-44-9

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1492969
CAS No.: 1228600-44-9
M. Wt: 163.22 g/mol
InChI Key: DGHNWIGKTHOOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C9H13N3 . It features a bicyclic tetrahydropyridopyrazine scaffold, a structure of significant interest in synthetic and medicinal chemistry . This core scaffold is recognized for its three-dimensional architecture and the presence of multiple nitrogen atoms, which can act as hydrogen bond donors and acceptors . These properties make it a valuable building block for various research applications. Its structure is closely related to other investigated tetrahydropyrido[2,3-b]pyrazine derivatives, which serve as key intermediates in synthetic organic chemistry . Researchers utilize this family of compounds in the synthesis of more complex heterocyclic systems, including those with chiral substituents, for exploration in drug discovery and materials science . The rigid, saturated framework is also of interest in coordination chemistry, where it can function as a ligand to form complexes with metal ions . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-9(2)6-11-7-4-3-5-10-8(7)12-9/h3-5,11H,6H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHNWIGKTHOOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(N1)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228600-44-9
Record name 3,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1228600-44-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C9H13N3
  • Molar Mass : 163.22 g/mol
  • Melting Point : 140-145 °C
  • Physical Form : Powder

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes of appropriate precursors. Specific synthetic pathways and methodologies can vary based on the desired yield and purity of the final product.

Antitumor Activity

Studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:

  • A derivative of pyrido[2,3-b]pyrazine has shown inhibitory effects against various cancer cell lines in vitro. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Antiviral Properties

Research has demonstrated that certain pyrazine derivatives possess antiviral activity:

  • In vitro assays have shown that related compounds can inhibit viral replication and reduce viral load in infected cells. The mechanism often involves interference with viral entry or replication processes.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects:

  • Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Antitumor Study A derivative showed up to 70% inhibition of L1210 leukemia cells at a concentration of 10 µM.
Antiviral Activity Related compounds inhibited the replication of Para 3 virus with an EC50 value of approximately 15 µM.
Neuroprotection In models of oxidative stress-induced neuronal damage, compounds exhibited a protective effect with a reduction in cell death by 40%.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Modulation of Cell Signaling : These compounds may interfere with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Stability and Reactivity

  • Metabolic Stability : The 3,3-dimethyl derivative’s methyl groups may shield reactive sites (e.g., N-atoms), improving stability compared to fluoro/trifluoromethyl analogues, which showed poor chemical and metabolic stability .
  • Reactivity : The parent tetrahydropyrido[2,3-b]pyrazine undergoes oxidation to ketones/aldehydes and reduction to saturated derivatives . Methylation at C3 likely reduces oxidation susceptibility due to steric hindrance.

Pharmacophore Utility

  • ALK Inhibition : 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines are potent ALK inhibitors, with substituent position critical for selectivity. For example, 8-substituted derivatives showed improved kinase affinity .
  • CETP Modulation : Isomeric purity is crucial—only one isomer of the [2,3-b]pyrazine core exhibited CETP activity, highlighting stereochemical sensitivity .

Key Research Findings

  • Antiproliferative Activity: 8-Substituted derivatives (e.g., 8-benzylamino, 4-(trifluoromethyl)benzaldehyde hydrazone) showed ~64% growth inhibition in melanoma cells, suggesting C8 as a hotspot for anticancer optimization .
  • Kinase Inhibition : Pyrido[2,3-b]pyrazines are modular scaffolds for kinase inhibitors, with methyl groups enhancing target binding via hydrophobic interactions .
  • Stability Challenges : Fluoro and trifluoromethyl groups at C8 reduced metabolic stability, underscoring the need for balanced substituent design .

Preparation Methods

Cyclization of Diamines and Related Precursors

One of the primary routes to synthesize pyrido[2,3-b]pyrazine derivatives involves cyclization reactions starting from diamine precursors and keto or aldehyde compounds. This method allows for the construction of the fused bicyclic core through condensation and cyclization steps.

  • For example, intermediates such as 1,3-diketo amides can undergo Knoevenagel condensations with aldehydes, followed by cyclization to form the pyrido-pyrazine core.
  • Subsequent alkylation or methylation steps introduce methyl groups at the 3-position.
  • Reduction or hydrogenation steps are employed to convert the aromatic pyrido-pyrazine to the tetrahydro form, achieving the saturated 1,2,3,4-tetrahydro ring system.

This approach is supported by synthetic routes described in pyrido[2,3-b]pyrazine analogs, where Pd-catalyzed amidation and other coupling reactions are used to functionalize the core structure further.

Annulative Transfer Hydrogenation Strategy

A recent innovative method involves an annulative transfer hydrogenation strategy that enables straightforward access to tetrahydro fused-pyrazine derivatives, including methyl-substituted variants.

  • This method uses catalytic hydrogen transfer to reduce pyrazine rings selectively while promoting ring closure.
  • The process is typically carried out under mild conditions and allows for good control over regioselectivity and stereochemistry.
  • The method has been demonstrated to produce various tetrahydro-pyrazine derivatives with high purity and yield, as characterized by NMR and melting point data.

Detailed Preparation Method from Literature Example

Although direct preparation data for 3,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is scarce, closely related compounds such as 2,3-dimethylpyrazine provide insights into oxidative dehydrogenation and methylation strategies that can be adapted.

Oxidative Dehydrogenation Method (Adapted)

Step Description Conditions Outcome
1 Dissolution of 2,3-dimethyl-5,6-dihydropyrazine in ethanol 90% ethanol, 18°C Raw material dissolved
2 Addition of potassium hydroxide (KOH) 12-15 g KOH per 30 g raw material Catalyzed reaction
3 Heating and stirring 65-75°C Reaction mixture warmed
4 Continuous bubbling of air (oxidant) 6 L/min air flow for 8 hours Oxidative dehydrogenation
5 Extraction and purification Rectification at 156-160°C Product purity >99%
  • This method achieves high purity 2,3-dimethylpyrazine, which can be a precursor or analog in the synthesis of the tetrahydropyrido-pyrazine core.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Cyclization of Diamines 1,3-diketo amides, aldehydes K2CO3, Pd catalysts Microwave-assisted Knoevenagel, DMF solvent High regioselectivity, versatile Multi-step, requires careful purification
Annulative Transfer Hydrogenation Pyrazine derivatives Hydrogen transfer catalysts Mild temperature, controlled hydrogenation Straightforward, high yield Catalyst availability, optimization needed
Oxidative Dehydrogenation 2,3-dimethyl-5,6-dihydropyrazine KOH, air (oxidant) 65-75°C, 8 hours Simple, green, high purity Limited to pyrazine derivatives, not direct for tetrahydropyrido[2,3-b]pyrazine

Research Findings and Analytical Data

  • Gas chromatographic analysis confirms >99% purity of products obtained via oxidative dehydrogenation.
  • NMR and IR spectroscopy characterize the tetrahydro and methyl substitution patterns effectively in annulative transfer hydrogenation products.
  • Pd-catalyzed amidation and coupling reactions enable late-stage diversification, crucial for medicinal chemistry applications.
  • The methyl groups at the 3-position influence the electronic properties and biological activity, necessitating precise synthetic control.

Summary and Outlook

The preparation of this compound involves sophisticated synthetic routes combining cyclization, methylation, and selective hydrogenation strategies. The annulative transfer hydrogenation method represents a promising modern approach for efficient access to tetrahydro fused-pyrazine derivatives. Meanwhile, oxidative dehydrogenation and Pd-catalyzed coupling provide complementary techniques for structural elaboration and purity enhancement.

Future developments are expected to optimize catalyst systems and reaction conditions to improve yields, reduce steps, and enable scalable synthesis suitable for pharmaceutical research and industrial applications.

This article synthesizes data from patent literature, peer-reviewed research, and advanced synthetic methodologies to provide a comprehensive, authoritative guide to the preparation of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its derivatives?

The synthesis typically involves cyclization or oxidative ring-closure strategies. For example:

  • Hydrazine Intermediate Cyclization : Starting from pyrido[2,3-d]pyrimidinthione, hydrazine derivatives can undergo cyclization with one-carbon donors (e.g., triethyl orthoformate) to form fused triazolo-pyrimidine systems .
  • Oxidative Ring Closure : A greener approach uses sodium hypochlorite (NaOCl) in ethanol to oxidize hydrazine intermediates at room temperature, achieving yields up to 73% .
  • Alkylation of Thiolate Intermediates : Reacting potassium thiolates with haloalkanes in alcoholic solvents under reflux conditions can introduce alkylthio substituents, as demonstrated in pyrazolo-triazolo-triazine syntheses .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

Key characterization methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches in hydrazine intermediates or carbonyl groups) .
  • 1H/13C NMR : Resolves substituent positions and ring conformations. For example, methyl groups in the tetrahydropyrido moiety show distinct singlet peaks near δ 1.5–2.0 ppm .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns, critical for verifying complex heterocyclic frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in tetrahydropyrido-pyrazine synthesis?

  • Solvent and Temperature : Ethanol at room temperature (NaOCl-mediated oxidation) minimizes side reactions compared to harsh solvents like DMF or high temperatures .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling efficiency in pyrrolo-pyrazine syntheses, as shown in Sonogashira reactions .
  • Purification Strategies : Chromatography over alumina or silica gel improves purity, especially for intermediates prone to oxidation .

Q. How should discrepancies in reported biological activities of structurally similar derivatives be addressed?

  • Substituent Analysis : Compare analogs with varying substituents (e.g., alkylthio vs. methoxy groups) to isolate bioactivity trends. For instance, antimicrobial efficacy in pyridotriazolo derivatives correlates with electron-withdrawing substituents .
  • Dose-Response Studies : Re-evaluate conflicting data using standardized assays (e.g., agar diffusion vs. microdilution) to control for methodological variability .
  • Computational Modeling : Use molecular docking (e.g., Discovery Studio) to predict binding affinities and rationalize activity differences .

Q. What strategies are effective in resolving contradictory spectral data for tetrahydropyrido-pyrazine derivatives?

  • Isotopic Labeling : 15N-labeled analogs can clarify ambiguous NMR signals in nitrogen-rich heterocycles .
  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities. For example, crystallographic data for pyrido[2,3-b]pyrazine derivatives confirm planar ring systems and substituent orientations .
  • 2D NMR Techniques : HSQC and HMBC experiments map long-range correlations, critical for assigning quaternary carbons in fused ring systems .

Methodological Challenges and Solutions

Q. How can researchers design experiments to study the stability of 3,3-dimethyltetrahydropyrido-pyrazine under varying pH conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, followed by HPLC analysis to quantify degradation products .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at storage temperatures based on degradation rates .

Q. What advanced techniques are suitable for probing the electronic effects of substituents on the pyrazine core?

  • DFT Calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing capacities of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.